![molecular formula C23H24N4O2 B7712374 N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7712374.png)
N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide is a chemical compound with the molecular formula C20H26N4O2. It has an average mass of 354.446 Da and a monoisotopic mass of 354.205566 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C20H26N4O2. More detailed structural information, such as 3D conformations, can be obtained from databases like ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has an average mass of 354.446 Da and a monoisotopic mass of 354.205566 Da .Mécanisme D'action
IB-MECA acts as an agonist of the adenosine A3 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues throughout the body. Activation of this receptor has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Biochemical and Physiological Effects:
IB-MECA has been shown to have a variety of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the protection of neurons from oxidative stress. It has also been shown to have a role in regulating blood pressure and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using IB-MECA in lab experiments is its specificity for the adenosine A3 receptor, which allows for targeted activation of this receptor without affecting other adenosine receptors. However, one limitation of using IB-MECA is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments over extended periods of time.
Orientations Futures
There are several potential future directions for research on IB-MECA, including the development of new drugs based on its structure, the exploration of its potential therapeutic applications in specific diseases, and the investigation of its effects on other physiological systems beyond the adenosine A3 receptor. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of IB-MECA in order to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of IB-MECA involves the reaction of 2-methylbenzoyl chloride with 1-isobutyl-6-methoxy-3-pyrazolylamine in the presence of a base such as triethylamine. The resulting product is then treated with 2-amino-5-chlorobenzonitrile to form the final compound, IB-MECA.
Applications De Recherche Scientifique
IB-MECA has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. Its ability to activate the adenosine A3 receptor has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-14(2)13-27-22-19(12-16-11-17(29-4)9-10-20(16)24-22)21(26-27)25-23(28)18-8-6-5-7-15(18)3/h5-12,14H,13H2,1-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOMYTBNVJWEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN(C3=C2C=C4C=C(C=CC4=N3)OC)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


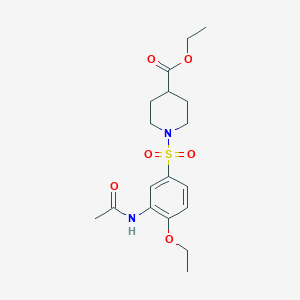

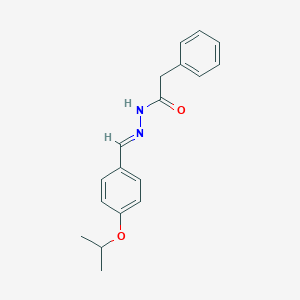
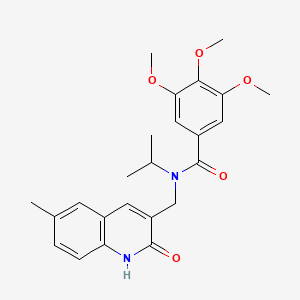
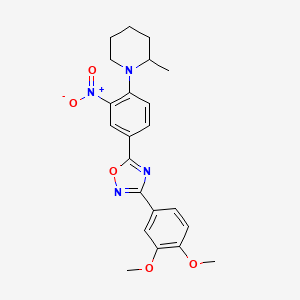
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7712341.png)


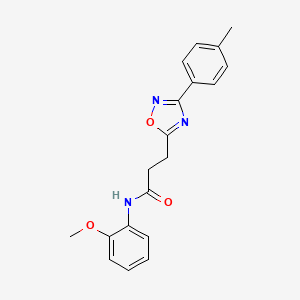
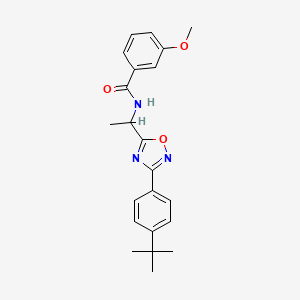


![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7712390.png)